molecular formula C8H7BrFNO3 B1529957 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene CAS No. 1807188-52-8

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Cat. No.: B1529957
CAS No.: 1807188-52-8
M. Wt: 264.05 g/mol
InChI Key: XJFCOLSBLVWQHB-UHFFFAOYSA-N
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Description

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is a sophisticated multifunctional aromatic compound engineered for advanced research and development. Its well-defined structure, incorporating bromo, ethoxy, fluoro, and nitro substituents on a benzene ring, makes it a highly valuable and versatile building block in organic synthesis . The presence of these orthogonal reactive handles allows for selective participation in a wide range of key transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitutions, and further functional group manipulations . This reactivity profile is essential for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates and agrochemicals . The strategic incorporation of fluorine is of significant interest in medicinal chemistry , as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . Similarly, in agrochemical research , fluorine-containing compounds often exhibit enhanced efficacy and environmental profiles . As a key intermediate, this compound is instrumental in exploring new chemical space for kinase inhibitors and other biologically active targets, enabling researchers to fine-tune electronic properties and steric interactions with precision . Its primary research value lies in its ability to streamline the synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-bromo-1-ethoxy-4-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)8(7(6)9)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFCOLSBLVWQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene with structurally related brominated aromatic compounds. Key differences in substituents, molecular weight, and physical properties are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties Reactivity/Applications Reference
This compound C₈H₆BrFNO₃ 276.05 Br (1), NO₂ (2), F (3), OCH₂CH₃ (6) Density: ~1.5 g/cm³ (estimated); Boiling Point: ~300°C (predicted) High reactivity in SNAr reactions due to nitro and fluorine groups. Used in cross-coupling reactions.
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (3), F (5) Density: 1.72 g/cm³; Refractive Index: 1.5470 Less reactive; used as a building block for less polar intermediates.
3-Bromo-6-fluoro-2-nitrobenzoic Acid C₇H₃BrFNO₄ 264.01 Br (3), F (6), NO₂ (2), COOH (1) Melting Point: Not reported; likely >200°C due to carboxylic acid Acidic properties enable salt formation; used in medicinal chemistry.
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene C₁₂H₁₅BrF₂O₂ 309.15 Br (propyl chain), OCH₂CH₃ (6), OCF₂H (2) Density: 1.357 g/cm³; Boiling Point: 308.7°C Flexible bromopropyl chain enhances solubility in lipophilic matrices.
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 Br (1), OCF₃ (3) Density: ~1.6 g/cm³ (estimated) Electron-withdrawing OCF₃ group directs electrophilic substitution to para position.

Key Observations:

Substituent Effects: The nitro group in this compound significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) compared to non-nitro analogs like 1-Bromo-3-chloro-5-fluorobenzene . The ethoxy group improves solubility in organic solvents relative to polar derivatives like 3-Bromo-6-fluoro-2-nitrobenzoic acid, which is water-soluble only in its deprotonated form .

Electronic and Steric Considerations :

  • Fluorine’s electronegativity in the 3-position deactivates the benzene ring, but the nitro group in the 2-position creates an ortho-directing effect, favoring regioselective reactions .
  • In contrast, 1-Bromo-3-(trifluoromethoxy)benzene lacks a nitro group, making its reactivity dependent on the trifluoromethoxy group’s electron-withdrawing nature .

Applications :

  • Compounds with nitro groups (e.g., this compound, 3-Bromo-6-fluoro-2-nitrobenzoic acid) are preferred for synthesizing amines or heterocycles via reduction or cyclization .
  • Brominated propyl derivatives (e.g., 1-(3-Bromopropyl)-...-ethoxybenzene) are tailored for polymer or surfactant synthesis due to their alkyl chain flexibility .

Research Findings and Data Gaps

  • Thermal Stability : Predicted boiling points (~300°C) align with analogs like 1-(3-Bromopropyl)-...-ethoxybenzene (308.7°C), but experimental validation is lacking .
  • Toxicity Data: Limited information exists for brominated nitrobenzenes; safety protocols should follow R-phrases (e.g., R36/37/38 for irritancy) as seen in related compounds .

Preparation Methods

Nitration and Bromination

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions (20–30 °C) to avoid over-nitration and side reactions. For example, nitration of fluorobenzotrifluoride derivatives in sulfuric acid solvent yields nitro-substituted intermediates efficiently.

Bromination is often performed using brominating agents such as dibromohydantoin in sulfuric acid at temperatures below 30 °C. This step yields brominated nitrobenzene derivatives with high regioselectivity, as monitored by gas chromatography.

Fluorination

Fluorination is commonly achieved via diazotization followed by fluorination of the diazonium salt intermediate. For instance, 2-bromo-6-nitroaniline can be converted to the corresponding diazonium salt, which upon treatment with fluoride sources (e.g., aqueous fluoride ions) and heating decomposes to give the fluoronitrobenzene derivative. This method avoids the use of expensive fluorinating reagents like KF or CsF and offers high product purity and yield.

Ethoxylation (Introduction of Ethoxy Group)

The ethoxy group is typically introduced by nucleophilic aromatic substitution of a suitable leaving group (such as a halogen or nitro group) with ethanol or ethoxide under basic conditions. Alternatively, alkoxylation can be performed by reacting phenolic intermediates with ethylating agents in the presence of a base.

While direct literature on the ethoxylation of this exact compound is limited in the provided sources, the general methodology involves substitution of activated aromatic halides or nitro groups by ethoxide ions under controlled conditions.

Detailed Stepwise Synthesis Example (Hypothetical Based on Related Methods)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nitration HNO3/H2SO4, 20–30 °C 3-fluoro-2-nitrobenzene Controlled to avoid over-nitration
2 Bromination Dibromohydantoin, H2SO4, <30 °C 1-bromo-3-fluoro-2-nitrobenzene Monitored by GC to ensure selectivity
3 Ethoxylation Ethanol/NaOH or ethoxide ion, reflux 1-bromo-6-ethoxy-3-fluoro-2-nitrobenzene Nucleophilic aromatic substitution
4 Purification Extraction, washing, drying Pure target compound Confirmed by chromatographic methods

Research Findings and Optimization

  • The nitration and bromination steps require careful temperature control to maximize yield and regioselectivity. Using sulfuric acid as solvent enhances reaction efficiency.
  • The fluorination via diazonium salt intermediates is advantageous due to the use of inexpensive fluoride sources and mild conditions, improving industrial applicability.
  • Ethoxylation conditions need optimization to prevent side reactions such as hydrolysis or over-alkylation. Solvent choice and base strength are critical parameters.
  • Analytical techniques such as gas chromatography (GC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

Summary Table of Key Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Nitration HNO3/H2SO4, 20–30 °C High regioselectivity, mild conditions Temperature control critical
Bromination Dibromohydantoin, H2SO4, <30 °C Selective bromination, good yields Requires monitoring by GC
Fluorination Diazotization, aqueous fluoride, heating Avoids expensive fluorinating agents Requires careful intermediate handling
Ethoxylation Ethanol/NaOH or ethoxide ion, reflux Direct introduction of ethoxy group Optimization needed to avoid side products

Q & A

Q. What are the key considerations for designing a high-yield synthesis of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene?

The synthesis involves sequential functionalization of the benzene ring. A typical route starts with nitration to introduce the nitro group (meta-directing), followed by bromination (using Br₂/FeBr₃ at 0–5°C), ethoxylation via Williamson ether synthesis (NaH and ethyl bromide in anhydrous THF), and fluorination with DAST (diethylaminosulfur trifluoride). Order optimization is critical: introducing nitro first avoids steric clashes during bromination. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization removes by-products. Yields >70% are achievable with strict temperature control and inert atmospheres .

Q. How can researchers confirm the regiochemical structure of this compound after synthesis?

Use a combination of spectroscopic techniques:

  • ¹H NMR : Ethoxy protons appear as a triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 3.8–4.1 ppm, OCH₂). Aromatic protons show splitting patterns consistent with substituent positions.
  • ¹⁹F NMR : Fluorine resonance at δ -110 to -120 ppm (meta to nitro).
  • IR : Nitro group asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • HRMS : Molecular ion [M+H]⁺ at m/z 274.0 (C₈H₆BrFNO₃). X-ray crystallography resolves ambiguities in substitution patterns .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate 4:1) separates nitro/by-product isomers. Recrystallization in ethanol/water (1:3) yields >95% purity. For trace halogenated impurities, activated charcoal treatment or distillation (bp ~250°C under reduced pressure) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitro group’s electron-withdrawing effect deactivates the aromatic ring, slowing oxidative addition of Pd catalysts. However, it stabilizes intermediates in Ullmann couplings (CuI catalysis). For Suzuki reactions, use electron-rich Pd ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies show a 30% yield improvement with microwave-assisted heating (120°C, 20 min) compared to traditional reflux .

Q. What strategies mitigate competing side reactions during ethoxy group introduction?

Competing nucleophilic substitution at the bromine site can be suppressed by:

  • Protecting bromine with a trimethylsilyl group before ethoxylation.
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Optimizing reaction time (2–4 hours) via in-situ FTIR to halt before by-product formation. Computational DFT studies predict activation barriers for substitution pathways, guiding solvent selection (e.g., DMF for polar aprotic conditions) .

Q. How can researchers resolve contradictory data on fluorination efficiency in this compound?

Discrepancies in fluorination yields (40–80% across studies) may arise from trace moisture or competing elimination pathways. Controlled experiments under anhydrous conditions (molecular sieves, Schlenk line) with DAST or Deoxo-Fluor® reagents improve reproducibility. Kinetic isotope effects (KIE) studies using deuterated analogs can isolate mechanistic pathways. Cross-validate results via ¹⁹F NMR and GC-MS .

Q. What are the applications of this compound in medicinal chemistry research?

The compound serves as a precursor for:

  • Antimicrobial agents : Coupling with thiols or amines generates sulfonamide/amine derivatives with activity against S. aureus (MIC ~5 µg/mL).
  • Fluorescent probes : Nitro-to-amine reduction followed by conjugation to fluorophores creates imaging agents for cellular nitroreductase detection.
  • Kinase inhibitors : Suzuki coupling with boronic acids introduces heterocyclic moieties targeting EGFR kinases (IC₅₀ < 100 nM in preliminary assays) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Avoid contact with moisture (generates HBr/HF gases).
  • Store under inert gas (argon) at 2–8°C to prevent decomposition.
  • Neutralize spills with sodium bicarbonate/sand. Toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate acute risk, but chronic exposure risks require monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 2
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1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

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